molecular formula C20H18N2O4S B12458601 Ethyl 4-({[(3-methyl-1-benzofuran-2-yl)carbonyl]carbamothioyl}amino)benzoate

Ethyl 4-({[(3-methyl-1-benzofuran-2-yl)carbonyl]carbamothioyl}amino)benzoate

Cat. No.: B12458601
M. Wt: 382.4 g/mol
InChI Key: MYJJABYZRHETFB-UHFFFAOYSA-N
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Description

Ethyl 4-({[(3-methyl-1-benzofuran-2-yl)carbonyl]carbamothioyl}amino)benzoate is a complex organic compound that features a benzofuran ring, a benzoate ester, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[(3-methyl-1-benzofuran-2-yl)carbonyl]carbamothioyl}amino)benzoate typically involves multiple steps, including the formation of the benzofuran ring and the subsequent attachment of the benzoate ester and carbamothioyl groups. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran core .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed coupling reactions and iodine-induced cyclizations are often employed .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(3-methyl-1-benzofuran-2-yl)carbonyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione derivatives, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-({[(3-methyl-1-benzofuran-2-yl)carbonyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The benzofuran ring and carbamothioyl group are thought to play key roles in its biological activity by binding to enzymes or receptors and modulating their function . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Ethyl 4-({[(3-methyl-1-benzofuran-2-yl)carbonyl]carbamothioyl}amino)benzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

ethyl 4-[(3-methyl-1-benzofuran-2-carbonyl)carbamothioylamino]benzoate

InChI

InChI=1S/C20H18N2O4S/c1-3-25-19(24)13-8-10-14(11-9-13)21-20(27)22-18(23)17-12(2)15-6-4-5-7-16(15)26-17/h4-11H,3H2,1-2H3,(H2,21,22,23,27)

InChI Key

MYJJABYZRHETFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C3=CC=CC=C3O2)C

Origin of Product

United States

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